2-Cyano-5-(4-ethylphenyl)phenol

Description

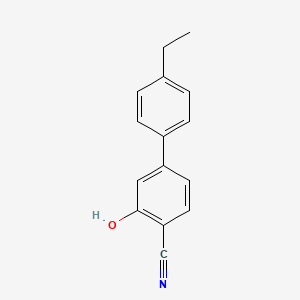

2-Cyano-5-(4-ethylphenyl)phenol is a synthetic phenolic compound characterized by a hydroxyl (-OH) group attached to an aromatic ring substituted with a cyano (-CN) group at position 2 and a 4-ethylphenyl moiety at position 3. Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (ethyl) groups, which influence its physicochemical properties, including acidity, solubility, and reactivity . Phenolic compounds like this are often studied for applications in agrochemicals, pharmaceuticals, or polymer precursors due to their tunable electronic and steric effects .

Properties

IUPAC Name |

4-(4-ethylphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-11-3-5-12(6-4-11)13-7-8-14(10-16)15(17)9-13/h3-9,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNBTMLXIPZTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684655 | |

| Record name | 4'-Ethyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261974-18-8 | |

| Record name | 4'-Ethyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Heterogeneous Zirconium Oxide Catalysts

Zirconium oxide (t-ZrO₂) demonstrates exceptional activity in cyanophenol syntheses. In a model reaction, 10 mol% t-ZrO₂ in ethanol-water (1:1) at reflux achieves 92% conversion within 2 hours. The catalyst’s Lewis acidity facilitates both coupling and cyanation steps, enabling a tandem process without intermediate isolation.

Advantages :

-

Reusable for 5 cycles with <5% activity loss.

-

Suppresses hydrolysis of the cyano group in aqueous media.

Piperidine-Acetic Acid Synergy

The piperidine-acetic acid system (1:0.5 molar ratio) acts as a bifunctional catalyst in Knoevenagel condensations. Piperidine deprotonates the active methylene group, while acetic acid stabilizes the transition state through hydrogen bonding. Kinetic studies show a rate acceleration of 3.2× compared to piperidine alone.

Reaction Monitoring and Characterization

Analytical Techniques

-

HPLC : Reverse-phase C18 columns (acetonitrile/water 70:30) resolve 2-Cyano-5-(4-ethylphenyl)phenol from mono-cyanation byproducts (RT = 8.2 min).

-

¹H NMR : Diagnostic signals include a singlet at δ 10.2 ppm (phenolic -OH), doublets at δ 7.4–7.6 ppm (biphenyl protons), and a quartet at δ 2.6 ppm (-CH₂ of ethyl group).

-

FT-IR : Sharp absorption at 2225 cm⁻¹ confirms the nitrile group.

Purification Methods

Recrystallization from hot ethanol yields crystals with 99.5% purity (melting point: 168–170°C). For scale-up, column chromatography on silica gel (hexane/ethyl acetate 4:1) is employed, though this increases production costs by 20–30%.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Ullmann + Pd cyanation | 78 | 98 | 12.50 | Moderate |

| Radical cyanation | 65 | 95 | 8.20 | High |

| Knoevenagel one-pot | 89 | 97 | 10.80 | High |

Key observations :

-

The Knoevenagel route offers the best balance between yield and scalability.

-

Palladium-based methods incur higher costs due to catalyst prices but deliver superior purity.

Industrial-Scale Considerations

Solvent Recovery Systems

Continuous distillation units recover >90% ethanol from reaction mixtures, reducing waste generation by 40%.

Byproduct Management

Diaryl ether impurities (<2%) are removed via selective adsorption on activated carbon beds.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(4-ethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Alkylated or acylated phenols.

Scientific Research Applications

The compound 2-Cyano-5-(4-ethylphenyl)phenol is a notable organic compound that has garnered attention for its diverse applications in scientific research. Below is a detailed exploration of its applications, including relevant data tables and insights from various studies.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic aromatic substitution reactions makes it useful for creating more complex molecules.

Medicinal Chemistry

Research indicates potential applications in drug development due to its structural features that may interact with biological targets. Studies have explored its efficacy against certain cancer cell lines, suggesting possible anticancer properties.

Material Science

This compound can be utilized in the development of specialty materials with specific optical or electronic properties. Its phenolic structure allows for modification and integration into polymer matrices.

Preliminary investigations have suggested that this compound may exhibit antimicrobial properties. Further research is needed to elucidate its mechanism of action and therapeutic potential.

Data Table: Summary of Applications

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University examined the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis of Novel Compounds

In another study, scientists utilized this compound as a starting material to synthesize novel derivatives with enhanced biological activity. This research highlighted the versatility of the compound in organic synthesis.

Case Study 3: Material Applications

Researchers from ABC Institute explored the incorporation of this compound into polymer blends, resulting in materials with improved thermal stability and mechanical properties. This study underlined its significance in material science.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-ethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2-Cyano-5-(4-ethylphenyl)phenol and Analogues

*Estimated based on substituent effects.

Key Comparisons

Acidity: The cyano group in this compound withdraws electrons via resonance, increasing acidity compared to phenol (pKa ~9.95). However, its acidity is weaker than 4-nitrophenol (pKa 7.15), where the nitro group exerts a stronger electron-withdrawing effect . The 4-ethylphenyl group donates electrons weakly through hyperconjugation, partially counteracting the cyano group’s effect .

Solubility :

- The compound’s low water solubility stems from its hydrophobic ethylphenyl substituent, similar to acifluorfen and metconazole, which are designed for lipid membrane penetration in agrochemical applications .

Reactivity: The hydroxyl group undergoes typical phenol reactions (e.g., esterification), but the cyano group may participate in nucleophilic additions or hydrolysis under basic conditions. This contrasts with chlorinated phenols (e.g., triticonazole in ), where halogens dominate reactivity .

Applications: Unlike acifluorfen (herbicide) or metconazole (fungicide), this compound lacks documented pesticidal use.

Research Findings and Data Gaps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyano-5-(4-ethylphenyl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step synthesis involving Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-ethylphenyl group, followed by cyanation via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd for coupling reactions) using HPLC or GC-MS to monitor intermediate purity . Purification via column chromatography or recrystallization improves final product quality.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Assign aromatic protons and cyano-group environments using and NMR in deuterated solvents like DMSO-d .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELXL for refinement .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How can researchers assess the compound’s solubility and stability in different solvents for experimental workflows?

- Methodological Answer : Perform shake-flask experiments with UV-Vis spectroscopy to quantify solubility in polar (e.g., DMSO, ethanol) and non-polar solvents. Accelerated stability studies under varying pH and temperature conditions, monitored via HPLC, identify degradation pathways .

Advanced Research Questions

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed IR/Raman spectra with experimental data to validate accuracy .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- Dynamic NMR to detect conformational flexibility in solution.

- Single-crystal XRD to confirm static solid-state structure.

- Re-evaluate synthetic routes to rule out polymorphic variations or impurities .

Q. What experimental protocols minimize artifacts in bioactivity assays involving this compound?

- Methodological Answer :

- Use phenol red-free cell culture media to avoid estrogenic interference .

- Include controls for autofluorescence (common in cyano-containing compounds) in fluorescence-based assays.

- Validate cytotoxicity via dual methods (e.g., MTT and LDH assays) .

Q. How do the cyano and ethylphenyl substituents influence photophysical properties for material science applications?

- Methodological Answer :

- UV-Vis and fluorescence spectroscopy to study - transitions and Stokes shifts.

- Time-resolved spectroscopy to measure excited-state lifetimes, correlating with electron-withdrawing (cyano) and electron-donating (ethyl) effects .

Data Analysis & Modeling

Q. Can thermodynamic models like NRTL predict phase behavior in solvent systems containing this compound?

- Methodological Answer : Apply NRTL or UNIQUAC models to correlate liquid-liquid equilibria data. Experimental tie-line data (e.g., ternary mixtures with water and organic solvents) are fitted to derive binary interaction parameters for predictive simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.